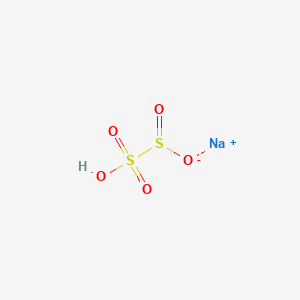

Disulfurous acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a white crystalline powder that is soluble in water and has a strong sulfurous odor. This compound is commonly used as a preservative, antioxidant, and disinfectant in various industries, including food, pharmaceuticals, and water treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfurous acid, sodium salt can be synthesized by reacting sulfur dioxide (SO2) with sodium hydroxide (NaOH) in an aqueous solution. The reaction proceeds as follows:

SO2+2NaOH→Na2SO3+H2O

The sodium sulfite (Na2SO3) formed in this reaction can then be further oxidized to produce sodium disulfite (Na2S2O5) .

Industrial Production Methods

In industrial settings, sodium disulfite is typically produced by passing sulfur dioxide gas through a solution of sodium carbonate (Na2CO3) or sodium hydroxide. The resulting solution is then evaporated to crystallize the sodium disulfite .

Chemical Reactions Analysis

Types of Reactions

Disulfurous acid, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to sodium sulfate (Na2SO4) in the presence of an oxidizing agent.

Reduction: It can act as a reducing agent, reducing substances such as iodine to iodide.

Substitution: It can react with acids to release sulfur dioxide gas.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or chlorine (Cl2) can be used to oxidize sodium disulfite to sodium sulfate.

Major Products Formed

Oxidation: Sodium sulfate (Na2SO4)

Reduction: Sodium iodide (NaI)

Substitution: Sulfur dioxide (SO2) gas

Scientific Research Applications

Disulfurous acid, sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.

Biology: It is used to preserve biological samples and as an antioxidant in cell culture media.

Medicine: It is used as an antioxidant in pharmaceutical formulations and as a disinfectant in medical equipment.

Mechanism of Action

The mechanism of action of disulphurous acid, sodium salt involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in various applications, such as preserving food by inhibiting the oxidation of fats and oils, and in water treatment by reducing chlorine to chloride ions .

Comparison with Similar Compounds

Similar Compounds

- Sodium sulfite (Na2SO3)

- Sodium bisulfite (NaHSO3)

- Sodium metabisulfite (Na2S2O5)

Comparison

Disulfurous acid, sodium salt is unique in its ability to act as both a reducing agent and a preservative. Compared to sodium sulfite and sodium bisulfite, it has a stronger reducing power and is more effective in preserving food and biological samples. Sodium metabisulfite, on the other hand, is similar in its chemical properties but is often preferred in industrial applications due to its higher stability and ease of handling .

Properties

CAS No. |

18403-71-9 |

|---|---|

Molecular Formula |

NaO6S2-3 |

Molecular Weight |

183.11617 |

Synonyms |

disulphurous acid, sodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)